molecular formula C12H13NO2 B073850 N-Butylphthalimide CAS No. 1515-72-6

N-Butylphthalimide

Cat. No. B073850
Key on ui cas rn: 1515-72-6
M. Wt: 203.24 g/mol
InChI Key: DLKDEVCJRCPTLN-UHFFFAOYSA-N
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Patent
US06008374

Procedure details

A 3-necked, 5-liter round-bottomed flask, equipped with a mechanical stirrer, was charged with 4,259 g (67.6 moles) of 99% nitric acid. To the flask was added 524.9 g (2.58 moles) N-butylphthalimide as a liquid at such a rate as to keep the reaction temperature under 40° C. The addition of the N-butylphthalimide was completed in about a half hour. The reaction was then heated for six hours to 50° C. in a temperature controlled water bath. The reaction product was then fed to a wiped film evaporator that was heated at 100° C. and under vacuum (30 mm). The bulk of the nitric acid was distilled off and the liquid product, i.e., 4-nitro-N-butylphthalimide and 3-nitro-N-butylphthalimide in a ratio of about 25:1, was isolated as a liquid which rapidly solidified to about 98% solids upon cooling in the collection vessel. Depending on the operation of the evaporator, the residual nitric acid in the product was less than 3% by weight, and was as low as 0.1% by weight
Quantity
67.6 mol
Type
reactant
Reaction Step One
Quantity
524.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].[CH2:5]([N:9]1[C:13](=[O:14])[C:12]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:11]2[C:10]1=[O:19])[CH2:6][CH2:7][CH3:8]>>[N+:1]([C:16]1[CH:15]=[C:12]2[C:13](=[O:14])[N:9]([CH2:5][CH2:6][CH2:7][CH3:8])[C:10](=[O:19])[C:11]2=[CH:18][CH:17]=1)([O-:4])=[O:2].[N+:1]([C:15]1[CH:16]=[CH:17][CH:18]=[C:11]2[C:10]([N:9]([CH2:5][CH2:6][CH2:7][CH3:8])[C:13](=[O:14])[C:12]=12)=[O:19])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
67.6 mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
524.9 g
Type
reactant
Smiles
C(CCC)N1C(C=2C(C1=O)=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1C(C=2C(C1=O)=CC=CC2)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-necked, 5-liter round-bottomed flask, equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
under 40° C
WAIT
Type
WAIT
Details
was completed in about a half hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated for six hours to 50° C. in a temperature
CUSTOM
Type
CUSTOM
Details
The reaction product was then fed to a wiped film evaporator that
DISTILLATION
Type
DISTILLATION
Details
The bulk of the nitric acid was distilled off

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)N(C2=O)CCCC)=CC1
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(C(=O)N(C2=O)CCCC)=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06008374

Procedure details

A 3-necked, 5-liter round-bottomed flask, equipped with a mechanical stirrer, was charged with 4,259 g (67.6 moles) of 99% nitric acid. To the flask was added 524.9 g (2.58 moles) N-butylphthalimide as a liquid at such a rate as to keep the reaction temperature under 40° C. The addition of the N-butylphthalimide was completed in about a half hour. The reaction was then heated for six hours to 50° C. in a temperature controlled water bath. The reaction product was then fed to a wiped film evaporator that was heated at 100° C. and under vacuum (30 mm). The bulk of the nitric acid was distilled off and the liquid product, i.e., 4-nitro-N-butylphthalimide and 3-nitro-N-butylphthalimide in a ratio of about 25:1, was isolated as a liquid which rapidly solidified to about 98% solids upon cooling in the collection vessel. Depending on the operation of the evaporator, the residual nitric acid in the product was less than 3% by weight, and was as low as 0.1% by weight
Quantity
67.6 mol
Type
reactant
Reaction Step One
Quantity
524.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].[CH2:5]([N:9]1[C:13](=[O:14])[C:12]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:11]2[C:10]1=[O:19])[CH2:6][CH2:7][CH3:8]>>[N+:1]([C:16]1[CH:15]=[C:12]2[C:13](=[O:14])[N:9]([CH2:5][CH2:6][CH2:7][CH3:8])[C:10](=[O:19])[C:11]2=[CH:18][CH:17]=1)([O-:4])=[O:2].[N+:1]([C:15]1[CH:16]=[CH:17][CH:18]=[C:11]2[C:10]([N:9]([CH2:5][CH2:6][CH2:7][CH3:8])[C:13](=[O:14])[C:12]=12)=[O:19])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
67.6 mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
524.9 g
Type
reactant
Smiles
C(CCC)N1C(C=2C(C1=O)=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1C(C=2C(C1=O)=CC=CC2)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-necked, 5-liter round-bottomed flask, equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
under 40° C
WAIT
Type
WAIT
Details
was completed in about a half hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated for six hours to 50° C. in a temperature
CUSTOM
Type
CUSTOM
Details
The reaction product was then fed to a wiped film evaporator that
DISTILLATION
Type
DISTILLATION
Details
The bulk of the nitric acid was distilled off

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)N(C2=O)CCCC)=CC1
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(C(=O)N(C2=O)CCCC)=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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